molecular formula C18H24N2 B5845301 1-isopropyl-4-(2-naphthylmethyl)piperazine

1-isopropyl-4-(2-naphthylmethyl)piperazine

Cat. No.: B5845301
M. Wt: 268.4 g/mol
InChI Key: FGIMVCSDZNLZNX-UHFFFAOYSA-N
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Description

1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an isopropyl group and a naphthylmethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using similar cyclization and addition reactions. The choice of method depends on factors such as yield, cost, and scalability. Photocatalytic synthesis and parallel solid-phase synthesis are also employed for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-4-(2-naphthylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves its role as an efflux pump inhibitor. Efflux pumps are proteins that bacteria use to expel antibiotics and other toxic substances from their cells. By inhibiting these pumps, the compound increases the intracellular concentration of antibiotics, thereby enhancing their effectiveness . This mechanism is particularly relevant in the context of multidrug-resistant bacterial strains.

Comparison with Similar Compounds

1-isopropyl-4-(2-naphthylmethyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit efflux pumps makes it a valuable compound in the fight against antibiotic resistance.

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMVCSDZNLZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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